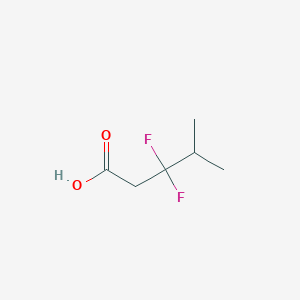

3,3-Difluoro-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXBGWKQCXXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3,3 Difluoro 4 Methylpentanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, amidation, and reduction. These reactions are fundamental in organic synthesis for the creation of derivatives with modified physical and biological properties.

Esterification and Amidation Reactions

Like other carboxylic acids, 3,3-Difluoro-4-methylpentanoic acid is expected to undergo esterification when reacted with an alcohol under acidic conditions, a process known as the Fischer esterification. youtube.com Similarly, it can be converted into amides through reaction with ammonia (B1221849) or primary/secondary amines, typically requiring activation of the carboxylic acid or the use of coupling agents to facilitate the reaction. libretexts.org

The electron-withdrawing effect of the two fluorine atoms at the C-3 position increases the electrophilicity of the carbonyl carbon, which may facilitate nucleophilic attack. Common methods for these transformations are well-established in organic chemistry. youtube.comrsc.org

Table 1: Representative Reactions of the Carboxylic Acid Moiety

This table presents illustrative examples of common reactions. Specific conditions and yields for this compound are not detailed in the available literature.

| Reaction Type | Reactant | Catalyst/Reagent | Product |

| Esterification | Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3,3-difluoro-4-methylpentanoate |

| Amidation | Ammonia (NH₃) | DCC (Dicyclohexylcarbodiimide) | 3,3-Difluoro-4-methylpentanamide |

| Amidation | Ethylamine | T3P (1-Propanephosphonic acid cyclic anhydride) | N-Ethyl-3,3-difluoro-4-methylpentanamide |

Reduction to Alcohol Derivatives

Carboxylic acids can be reduced to their corresponding primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the carboxylic acid group to an alcohol. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective and can offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com The reaction proceeds via the formation of an intermediate aldehyde which is further reduced to the alcohol. chemguide.co.uk For this compound, this reaction would yield 3,3-difluoro-4-methylpentan-1-ol.

Table 2: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Typical Solvent | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether or THF | Highly reactive, non-selective, reacts violently with water. chemguide.co.uk |

| Borane-THF (BH₃-THF) | Tetrahydrofuran (THF) | More selective than LiAlH₄; can reduce acids in the presence of esters. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Activator | Various | Requires prior activation of the carboxylic acid (e.g., with T3P). core.ac.uk |

Reactivity at the Difluorinated Carbon Center

The carbon atom bearing the two fluorine atoms (C-3) is a key structural feature of the molecule, imparting significant stability and unique electronic properties.

Nucleophilic Substitution Reactions at C-3

Direct nucleophilic substitution of a fluorine atom at an unactivated sp³-hybridized carbon is an exceptionally difficult reaction. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a very poor leaving group. alfa-chemistry.com Consequently, this compound is not expected to undergo nucleophilic substitution reactions at the C-3 position under standard Sₙ1 or Sₙ2 conditions. wikipedia.orgsiue.edu Such transformations would require highly specialized reagents or reaction conditions that are not typical in general organic synthesis.

Stability and Electronic Influence of the Geminal C-F Bonds

The two fluorine atoms at the C-3 position are exceptionally stable and resistant to chemical degradation, including oxidation and hydrolysis. alfa-chemistry.com Their high electronegativity creates a strong inductive electron-withdrawing effect (-I effect), which influences the acidity and reactivity of other parts of the molecule. This effect can increase the pKa of the carboxylic acid compared to its non-fluorinated analog and influences the conformational preferences of the molecule through stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation. nih.gov The stability imparted by gem-difluorination is a common strategy in medicinal chemistry to block metabolic oxidation at that position. nih.gov

Mechanistic Studies of Key Reaction Pathways Involving this compound

Decarboxylation: The decarboxylation of carboxylic acids can proceed through various mechanisms depending on the reaction conditions. For fluorinated carboxylic acids, photocatalytic methods have been shown to be effective. For instance, iron photocatalysis can induce the decarboxylation of trifluoroacetates chemrxiv.org. A plausible mechanism for the decarboxylation of this compound under similar conditions would involve the formation of a complex between the carboxylate and the metal catalyst. Photoinduced electron transfer would then lead to the formation of a carboxyl radical, which rapidly extrudes carbon dioxide to generate an alkyl radical. This radical can then be trapped by a suitable reagent or undergo further reactions.

C–H Functionalization: The mechanism of palladium-catalyzed C–H functionalization directed by a carboxylic acid typically involves the formation of a palladacycle intermediate nih.gov. For this compound, the carboxylate would first coordinate to the palladium(II) catalyst. This would be followed by an intramolecular C–H activation step, where a C–H bond on the alkyl chain is cleaved to form a five- or six-membered palladacycle. The regioselectivity of this step is influenced by the stability of the resulting metallacycle. Subsequent oxidative addition of a coupling partner (e.g., an aryl halide), followed by reductive elimination, would yield the functionalized product and regenerate the active palladium catalyst. Computational studies on the palladium-catalyzed hydroxycarbonylation of pentenoic acids have provided insights into the selectivity of such transformations researchgate.netacs.org.

A proposed general mechanism for the palladium-catalyzed γ-C–H arylation of this compound is depicted below:

Coordination: The carboxylate of this compound coordinates to the Pd(II) catalyst.

C–H Activation: Intramolecular C–H activation at the γ-position leads to the formation of a six-membered palladacycle.

Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the alkyl group reductively eliminate from the Pd(IV) center, forming the C-Ar bond and regenerating a Pd(II) species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, ready to enter another catalytic cycle.

The presence of the electron-withdrawing difluoro group could influence the rate and selectivity of these steps by altering the electronic properties of the substrate and the stability of the intermediates.

Advanced Spectroscopic and Analytical Characterization of 3,3 Difluoro 4 Methylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 3,3-Difluoro-4-methylpentanoic acid, offering unambiguous evidence of its carbon framework, proton environments, and the specific placement of the fluorine atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. The electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby protons.

Carbon-¹³C NMR spectroscopy is crucial for defining the carbon backbone of the molecule. The presence of fluorine atoms causes characteristic shifts and splitting patterns in the signals of the carbon atoms to which they are attached and adjacent carbons.

A comprehensive table of ¹³C NMR data would be included here, detailing the chemical shifts and multiplicities for each carbon atom in this compound. This information is instrumental in confirming the molecular structure. Specific experimental data is not available in the provided search results.

Fluorine-¹⁹F NMR is a powerful and highly sensitive technique for directly observing the fluorine atoms in a molecule. nih.gov It provides definitive confirmation of the geminal difluoro substitution pattern at the C3 position. The large chemical shift dispersion and sensitivity to the local electronic environment make ¹⁹F NMR an ideal tool for characterizing fluorinated compounds. nih.govazom.com

An illustrative table of ¹⁹F NMR data would be presented here, showing the chemical shift and multiplicity of the fluorine signal, which would confirm the C-F bonding arrangement. Specific data for this compound is not available in the search results.

Two-dimensional (2D) NMR experiments are employed to establish connectivity between different atoms within the molecule, providing a complete and unambiguous structural assignment. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the carbon chain. sdsu.edu For this compound, COSY would show correlations between the protons on C2, C4, and the methyl groups on C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is essential for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone. nih.gov

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a vital analytical method for determining the precise molecular mass of a compound with high accuracy. measurlabs.com This technique allows for the calculation of the elemental formula of this compound, which has a molecular formula of C₆H₁₀F₂O₂. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass, thus confirming its identity. measurlabs.com The exact mass can be calculated and compared to the experimentally determined value, typically obtained using techniques like electrospray ionization (ESI). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a sample mixture. For this compound, LC-MS/MS serves as a critical tool for assessing its purity and confirming its molecular identity.

In a typical LC-MS/MS analysis, the compound is first introduced into a liquid chromatograph, where it passes through a column. The interaction of the compound with the stationary phase of the column leads to its separation from any impurities. Reversed-phase columns, such as C18, are often utilized with an acidic mobile phase, which may include a low concentration of formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for organic acids, as they ionize effectively in the negative ion mode. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight of the compound. For this compound, with a molecular formula of C₆H₁₀F₂O₂, the expected molecular weight is approximately 152.14 g/mol . Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the compound's identity.

The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all detected peaks. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector, can also be used for quantification, with purities often exceeding 95%. lgcstandards.com

A summary of typical LC-MS/MS parameters for the analysis of similar organic acids is presented in the table below.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Acidified water/acetonitrile gradient |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Mass Spectrometry | |

| MS Analyzer | Tandem Mass Spectrometer (MS/MS) nih.gov |

| Detection | Selective and quantitative concentration determinations nih.gov |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds.

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The presence of the carboxylic acid group is identified by a very broad O-H stretching band, typically appearing in the region of 3500-2500 cm⁻¹. spectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding. spectroscopyonline.com Another prominent feature is the strong C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid, is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.com

The C-F stretching vibrations of the difluoro group are anticipated to produce strong absorptions in the fingerprint region of the spectrum, generally between 1100 and 1000 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. vscht.cz The presence of a methyl group is further supported by a characteristic bending vibration around 1380 cm⁻¹. vscht.cz

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3500-2500 (broad) spectroscopyonline.com |

| Carbonyl | C=O Stretch | 1730-1700 spectroscopyonline.com |

| Alkyl | C-H Stretch | 3000-2850 vscht.cz |

| Methyl | C-H Bend | ~1380 vscht.cz |

| Difluoroalkane | C-F Stretch | 1100-1000 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light.

For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid. Saturated carboxylic acids typically exhibit a weak n→π* transition in the UV region, usually around 200-210 nm. researchgate.net The absence of significant conjugation in the molecule means that strong absorptions at longer wavelengths are not expected. The UV-Vis spectrum, therefore, serves as a tool to confirm the presence of the carbonyl group and the absence of other UV-active impurities. amazonaws.com

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Carbonyl (C=O) | n→π* | ~200-210 researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. google.com This method provides the percentage by mass of each element present in the sample, which can then be used to verify the empirical formula of the compound.

For this compound, with the molecular formula C₆H₁₀F₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and confirms its elemental makeup. lgcstandards.com

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 47.39% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.64% |

| Fluorine | F | 19.00 | 2 | 38.00 | 24.99% |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.04% |

| Total | 152.16 | 100.00% |

Theoretical and Computational Investigations of 3,3 Difluoro 4 Methylpentanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 3,3-Difluoro-4-methylpentanoic acid are critical to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies, while molecular dynamics simulations model its behavior over time.

Conformational analysis of this molecule focuses on the rotation around its key single bonds (C2-C3, C3-C4, and C4-C5). The presence of two bulky fluorine atoms on C3 and an isopropyl group on C4 introduces significant steric and electrostatic (dipole-dipole) repulsions, which dictate the preferred conformations. lumenlearning.comlibretexts.org A potential energy surface scan, performed by systematically rotating dihedral angles, can identify the lowest energy (most stable) staggered conformers and the highest energy (least stable) eclipsed conformers. The most stable conformer is likely one that minimizes the gauche interactions between the carboxylic acid group, the difluoro group, and the isopropyl group. lumenlearning.com The introduction of fluorine can significantly alter the conformational preferences compared to non-fluorinated analogues. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule in a condensed phase, such as in a solvent like water. mdpi.commdpi.com In an MD simulation, the molecule's trajectory is calculated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. mdpi.com This allows for the exploration of the conformational space accessible at a given temperature and pressure. nih.gov For this compound, MD simulations can reveal how solvent molecules interact with the carboxylic acid head group via hydrogen bonding and how the hydrophobic alkyl chain orients itself. It can also provide insights into the flexibility of the carbon backbone and the time-averaged populations of different conformers in solution. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be calculated with good accuracy.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically performed using DFT, employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Calculations are often performed on geometries optimized in a simulated solvent environment using a model like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. academicjournals.orgmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, these calculations would predict:

¹H NMR: The chemical shift of the acidic proton, the protons on C2, the single proton on C4, and the diastereotopic methyl protons of the isopropyl group.

¹³C NMR: The shifts for all six carbon atoms, with the C3 carbon directly bonded to two fluorine atoms expected to show a characteristic signal and significant splitting.

¹⁹F NMR: A single signal for the two equivalent fluorine atoms, though conformational effects could potentially lead to non-equivalence.

The correlation between calculated and experimental shifts is generally strong, often with mean absolute errors of less than 0.3 ppm for ¹H and 2-4 ppm for ¹³C, which is sufficient for structural assignment. nih.govnih.gov

Interactive Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| H (on COOH) | 11.85 | 11.92 | -0.07 |

| H (on C2) | 2.75 | 2.71 | 0.04 |

| H (on C4) | 2.21 | 2.18 | 0.03 |

| H (on CH₃) | 1.05 | 1.02 | 0.03 |

| C1 (COOH) | 175.4 | 174.9 | 0.5 |

| C2 | 38.2 | 38.6 | -0.4 |

| C3 | 115.1 (t) | 114.7 (t) | 0.4 |

| C4 | 35.9 | 36.2 | -0.3 |

| C5 (CH₃) | 16.8 | 16.5 | 0.3 |

| F3 | -95.6 | -96.1 | 0.5 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and activation energies that are often difficult to observe experimentally. researchgate.net For a molecule like this compound, a potential reaction of interest could be its condensation with another molecule or an intramolecular cyclization.

The elucidation of a reaction mechanism begins with locating the structures of the reactants, products, and any intermediates on the potential energy surface. nih.govsmu.edu The critical step is to find the transition state (TS)—the highest energy point along the reaction coordinate. This is a first-order saddle point on the energy surface and is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction path. smu.edu

Once the TS is located, the activation energy (the energy difference between the reactants and the TS) can be calculated, providing a measure of the reaction rate. nih.gov To confirm that the TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path maps the minimum energy pathway from the TS down to the reactants on one side and the products on the other, detailing the geometric changes that occur during the reaction. nih.govsmu.edu This allows for a step-by-step visualization of bond-breaking and bond-forming processes, providing a complete picture of the reaction mechanism.

Applications of 3,3 Difluoro 4 Methylpentanoic Acid and Its Derivatives in Contemporary Chemical Research

Role as a Key Building Block in Complex Fluorinated Molecule Synthesis

Fluorinated compounds are crucial in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered acidity. rsc.orgbohrium.com Carboxylic acids containing the gem-difluoromethylene (-CF₂-) group are versatile building blocks because the carboxylic acid moiety can be readily converted into a wide range of other functional groups, while the difluoromethylene unit provides a stable, lipophilic, and metabolically resistant spacer.

The synthesis of non-canonical amino acids is a significant area of research, as their incorporation into peptides and proteins can lead to enhanced stability and novel biological activities. One major strategy for creating fluorinated amino acids involves the use of fluorinated building blocks. rsc.org A compound like 3,3-Difluoro-4-methylpentanoic acid could theoretically serve as a precursor for novel fluorinated amino acid analogues.

General synthetic routes that could be adapted for this purpose include:

Alpha-amination: The carboxylic acid could be subjected to alpha-halogenation followed by nucleophilic substitution with an amine source.

Curtius or Hofmann Rearrangement: Conversion of the carboxylic acid to an acyl azide (B81097) or amide, followed by rearrangement, could install an amine group, although this would alter the carbon skeleton.

Asymmetric Synthesis: Chiral auxiliaries could be used to direct the stereoselective introduction of an amino group at the alpha-position of the corresponding ester.

The resulting amino acids, featuring the 3,3-difluoro-4-methylpentyl side chain, would be of interest for their potential to influence peptide conformation and stability due to the unique steric and electronic properties of the gem-difluoro group.

The this compound structure can serve as a foundational scaffold for more complex molecules. The gem-difluoromethylene group is a particularly valuable motif in drug design, where it can act as a bioisostere for ketones, ethers, or other functional groups, often improving metabolic stability and binding affinity.

The carboxylic acid "handle" allows for a variety of chemical transformations:

Amide Coupling: The acid can be readily coupled with a diverse range of amines to generate libraries of amides for biological screening.

Esterification: Reaction with alcohols can produce esters with varied properties.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (3,3-difluoro-4-methylpentan-1-ol), which can then be used in further synthetic steps, such as conversion to halides or ethers.

Decarboxylative Reactions: Modern cross-coupling methods can utilize carboxylic acids in decarboxylative reactions to form new carbon-carbon or carbon-heteroatom bonds, further expanding synthetic possibilities. innovations-report.com

The table below illustrates the versatility of the carboxylic acid functional group as a synthetic handle.

| Starting Material | Reagents/Reaction Type | Product Functional Group |

| R-CF₂-COOH | SOCl₂, Amine | R-CF₂-CONH-R' (Amide) |

| R-CF₂-COOH | H⁺, Alcohol | R-CF₂-COO-R' (Ester) |

| R-CF₂-COOH | LiAlH₄ or BH₃ | R-CF₂-CH₂OH (Alcohol) |

| R-CF₂-COOH | Photoredox/Ni Catalysis | R-CF₂-R' (Alkane/Arene) |

Contributions to Materials Science through Fluorinated Polymer Development

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. halocarbon.com The incorporation of fluorinated monomers is a key strategy for tuning the characteristics of advanced polymers. While this compound itself is not a monomer, it can be chemically modified to produce polymerizable derivatives.

To be used in polymer synthesis, this compound would first need to be converted into a monomer containing a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. For instance, the corresponding alcohol (obtained by reduction) could be esterified with acryloyl chloride to produce 3,3-difluoro-4-methylpentyl acrylate.

The properties of polymers derived from such a monomer would be influenced by the fluorinated side chain:

Low Refractive Index: Fluorinated polymers typically have a lower refractive index than their non-fluorinated counterparts, a property useful in optical coatings and claddings.

Hydrophobicity: The fluorinated alkyl chain would impart hydrophobic and oleophobic (oil-repellent) properties to the polymer surface.

Gas Permeability: The bulky, branched side chain could influence polymer packing and increase gas permeability.

These properties are desirable in materials for optical devices, specialty coatings, and separation membranes.

In the manufacturing of microelectronics, photoresists are light-sensitive polymers used to pattern semiconductor wafers. The properties of these materials are critical for achieving high-resolution features. Fluorinated compounds are often incorporated into photoresist formulations to enhance their performance, particularly for lithography using deep ultraviolet (DUV) light sources (e.g., 193 nm and 157 nm). acs.org

Fluorinated groups, including those derived from fluorinated carboxylic acids, can provide several benefits:

Transparency: Fluorination increases the transparency of polymers to short-wavelength UV light, allowing for uniform exposure through thicker resist films. google.com

Etch Resistance: The presence of fluorine can enhance the polymer's resistance to plasma etching processes used to transfer the pattern to the underlying substrate.

Solubility Switching: Carboxylic acid groups, often protected by an acid-labile group, are used to create a solubility contrast between exposed and unexposed regions of the photoresist. google.comjustia.com A fluorinated acid derivative could be used as a component in such a polymer to fine-tune these solubility characteristics and improve imaging performance.

Utilization as Biochemical Probes in Mechanistic Biological Studies

The introduction of fluorine into biologically active molecules is a powerful tool for studying biological systems. The difluoromethyl group (CF₂H) is particularly interesting as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. h1.co While this compound contains a CF₂ group rather than a CF₂H group, its derivatives could still be valuable as biochemical probes.

The key feature is the presence of the ¹⁹F nucleus, which has several advantages for biological studies:

NMR Spectroscopy: ¹⁹F is a high-abundance, spin-½ nucleus, making it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy. There is no natural background signal for ¹⁹F in biological systems, so any observed signal is exclusively from the labeled probe. This allows for clear, unambiguous monitoring of the probe's interaction with biomolecules like proteins or enzymes.

Positron Emission Tomography (PET): The radioactive isotope ¹⁸F is a widely used positron emitter in PET imaging. researchgate.net Synthetic routes could be developed to incorporate ¹⁸F into the this compound scaffold, creating radiotracers for in vivo imaging of metabolic pathways or receptor distribution. The development of methods for radiodifluoromethylation is an active area of research. nih.gov

By attaching this fluorinated moiety to a known ligand or inhibitor, researchers can use ¹⁹F NMR or ¹⁸F PET to study drug binding, enzyme mechanisms, and metabolic fate in a non-invasive manner.

Investigation of Molecular Interactions at the Enzyme/Receptor Interface

The strategic incorporation of fluorine atoms into bioactive molecules is a powerful tool in medicinal chemistry for probing and understanding molecular interactions. The compound this compound offers a unique scaffold for such investigations due to the distinct physicochemical properties conferred by the gem-difluoro group. The introduction of this motif can significantly alter the electronic and conformational properties of a molecule without drastically changing its size, allowing for a nuanced exploration of an enzyme's or receptor's active site.

Furthermore, the high electronegativity of fluorine can create localized dipole moments and alter the acidity (pKa) of the carboxylic acid group. nih.gov This modulation of electronic properties can influence the ionization state of the molecule at physiological pH, which in turn affects its ability to form salt bridges or other ionic interactions with charged amino acid residues in the active site. The study of these effects can help to map the electrostatic landscape of the binding pocket.

To illustrate how researchers might analyze the impact of fluorination on receptor binding, consider the following hypothetical data table comparing this compound with its non-fluorinated counterpart and a ketone analogue.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Change in Binding Free Energy (ΔΔG, kcal/mol) |

|---|---|---|---|

| 4-methylpentanoic acid | Hypothetical Receptor X | 150 | - |

| This compound | Hypothetical Receptor X | 50 | -0.68 |

| 4-methyl-3-oxopentanoic acid | Hypothetical Receptor X | 200 | +0.23 |

In this conceptual data set, the introduction of the gem-difluoro group leads to a threefold increase in binding affinity compared to the parent molecule, suggesting a favorable interaction of the CF2 group with the receptor, possibly through localized electrostatic interactions or by optimizing the conformation of the ligand for binding. Conversely, the ketone analogue shows a decrease in affinity, indicating that a simple carbonyl bioisosteric replacement is not sufficient to mimic the binding mode of the parent compound and that the electronic and steric properties of the gem-difluoro group are critical.

Modulation of Enzymatic Activity for Pathway Elucidation

Derivatives of this compound can serve as valuable tools for modulating the activity of specific enzymes, thereby aiding in the elucidation of complex biochemical pathways. The carboxylic acid moiety is a common functional group in many enzyme substrates and inhibitors. nih.govnih.govdrughunter.com The presence of the gem-difluoro group adjacent to the carboxylic acid can influence the molecule's potency and selectivity as an enzyme inhibitor.

For instance, the electron-withdrawing nature of the fluorine atoms can stabilize the carboxylate anion, potentially enhancing its interaction with cationic or polar residues in an enzyme's active site. This can lead to the design of potent competitive inhibitors. By systematically introducing derivatives of this compound into a biological system and observing the resulting changes in metabolite concentrations, researchers can identify the specific enzymatic step that is being inhibited. This information is crucial for mapping metabolic pathways and understanding their regulation.

The metabolic stability of a compound is another critical factor in its utility as a research tool. The gem-difluoro group can block metabolic oxidation at the 3-position, leading to a longer biological half-life. nih.govenamine.netenamine.net This increased stability allows for more sustained modulation of enzyme activity, which can be advantageous for studying slower biological processes.

The following hypothetical data table demonstrates how the inhibitory activity of this compound derivatives could be presented.

| Compound | Target Enzyme | Inhibition Constant (IC50, µM) | Mechanism of Inhibition |

|---|---|---|---|

| This compound | Hypothetical Dehydrogenase Y | 25 | Competitive |

| N-hydroxy-3,3-Difluoro-4-methylpentanamide | Hypothetical Dehydrogenase Y | 5 | Competitive |

| 4-methylpentanoic acid | Hypothetical Dehydrogenase Y | 150 | Competitive |

This illustrative table shows that this compound is a more potent inhibitor of the hypothetical enzyme than its non-fluorinated counterpart. Furthermore, derivatization of the carboxylic acid to a hydroxamic acid, a known zinc-binding group, significantly enhances the inhibitory potency, suggesting a specific interaction with a metal cofactor in the enzyme's active site. Such structure-activity relationship (SAR) studies are fundamental to the development of selective chemical probes for dissecting biological pathways.

Emerging Research Avenues and Future Outlook for 3,3 Difluoro 4 Methylpentanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of gem-difluoro compounds, such as 3,3-Difluoro-4-methylpentanoic acid, presents unique challenges that necessitate the development of innovative and environmentally benign synthetic methods. Traditional fluorination techniques often rely on harsh reagents and conditions. Consequently, a significant research thrust is the design of more sustainable and efficient synthetic routes.

Modern synthetic strategies that could be applied to the synthesis of this compound include:

Late-stage C-H Fluorination: Directing group-assisted C-H activation followed by fluorination is a powerful tool for introducing fluorine atoms into complex molecules at a late stage of the synthesis. This approach could potentially be adapted to introduce the gem-difluoro moiety onto a 4-methylpentanoic acid precursor.

Decarboxylative Fluorination: The use of silver fluoride (B91410) (AgF) in decarboxylative fluorination reactions of β-keto acids offers a potential route. A suitable precursor, such as a 3-oxo-4-methylpentanoic acid derivative, could undergo fluorination at the α-position.

Electrochemical Fluorination: This method offers a greener alternative to traditional fluorinating agents by using electricity to drive the fluorination process. The development of electrochemical methods for the gem-difluorination of carboxylic acid derivatives is an active area of research.

Flow Chemistry Approaches: Utilizing microreactor technology can enhance the safety and efficiency of fluorination reactions, which are often highly exothermic. A continuous flow process for the synthesis of this compound could offer better control over reaction parameters and improve scalability.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Late-stage C-H Fluorination | High atom economy, late-stage functionalization | Requires directing groups, catalyst development |

| Decarboxylative Fluorination | Milder conditions than some traditional methods | Stoichiometric use of silver salts |

| Electrochemical Fluorination | Avoids hazardous fluorinating agents, sustainable | Requires specialized equipment, optimization of reaction conditions |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The presence of the gem-difluoro group in conjunction with a carboxylic acid moiety in this compound suggests a rich and potentially underexplored reactivity profile. Future research will likely focus on harnessing this unique combination of functional groups to develop novel chemical transformations.

Key areas of exploration include:

Fluorine as a Directing Group: The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent C-H bonds, potentially enabling selective functionalization at the C-2 or C-4 positions.

Cascade Reactions: The carboxylic acid can be activated to participate in cascade reactions initiated by transformations at the difluorinated carbon. For example, intramolecular cyclization reactions could lead to the formation of novel fluorinated lactones.

Generation of Difluoroalkenes: Decarboxylation of this compound or its derivatives could provide access to 1,1-difluoro-2-methylbut-1-ene, a valuable synthetic intermediate.

Nucleophilic Substitution Reactions: While generally inert, the C-F bond can be activated under specific conditions to undergo nucleophilic substitution, opening avenues for further derivatization.

Integration of Advanced Analytical Techniques for In-situ and Real-time Studies

A thorough understanding of the synthesis and reactivity of this compound requires the application of advanced analytical techniques. In-situ and real-time monitoring of reactions can provide invaluable mechanistic insights and facilitate process optimization.

Relevant analytical techniques include:

19F NMR Spectroscopy: This is a powerful tool for studying fluorinated compounds. In-situ 19F NMR can be used to monitor the progress of fluorination reactions, identify intermediates, and determine reaction kinetics. The chemical shift of the fluorine atoms in this compound would be highly sensitive to its chemical environment.

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry are crucial for the identification and characterization of the target compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization of the carboxylic acid to a more volatile ester. acs.orgnih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for real-time monitoring of reactions in solution, providing information about the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. The C-F stretching vibrations in this compound would be expected in the 1000-1200 cm-1 region.

Raman Spectroscopy: This technique can provide complementary information to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media.

Table 2: Expected Spectroscopic Data for this compound (Hypothetical)

| Technique | Expected Data |

|---|---|

| 1H NMR | Signals for CH3, CH, CH2, and COOH protons with characteristic splitting patterns. |

| 13C NMR | Signals for all carbon atoms, with the C-3 signal showing a characteristic triplet due to coupling with the two fluorine atoms. |

| 19F NMR | A single signal (or a complex multiplet depending on chirality and coupling) for the two equivalent fluorine atoms. |

| Mass Spec (ESI-) | [M-H]- ion at m/z = 149.05 |

Synergistic Approaches Combining Computational and Experimental Chemistry for Rational Design

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research in organofluorine chemistry. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of this compound, guiding experimental design and interpretation of results. researchgate.netnsf.gov

Synergistic approaches can be applied to:

Predicting Reaction Outcomes: Computational modeling can be used to evaluate the feasibility of different synthetic routes and predict the regioselectivity and stereoselectivity of reactions.

Understanding Reaction Mechanisms: DFT calculations can elucidate the transition states and intermediates of reactions involving this compound, providing a deeper understanding of its reactivity.

Predicting Spectroscopic Properties: Computational methods can predict NMR chemical shifts and other spectroscopic data, aiding in the characterization of the compound and its derivatives. nih.gov

Designing Novel Derivatives: By predicting properties such as lipophilicity, acidity, and metabolic stability, computational chemistry can guide the rational design of novel derivatives of this compound with specific applications in mind.

Potential for Derivatization into Novel Chemical Scaffolds with Unique Properties

The presence of both a carboxylic acid and a gem-difluoro group makes this compound a versatile building block for the synthesis of more complex molecules. Derivatization of this compound could lead to novel chemical scaffolds with unique and potentially valuable properties.

Potential derivatization strategies include:

Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Reduction to an Alcohol: Reduction of the carboxylic acid would yield 3,3-difluoro-4-methylpentan-1-ol, a fluorinated alcohol that could serve as a precursor to other functional groups.

Conversion to an Acyl Halide: Activation of the carboxylic acid to an acyl halide would provide a highly reactive intermediate for a variety of nucleophilic acyl substitution reactions.

Incorporation into Peptides and Polymers: The amino acid analogue of this compound could be incorporated into peptides to study the effect of the gem-difluoro group on peptide conformation and stability. Similarly, the molecule could be used as a monomer in polymerization reactions to create novel fluorinated polymers.

Challenges and Opportunities in the Broader Field of Fluorinated Organic Compound Research

The research on this compound is situated within the broader context of organofluorine chemistry, a field that presents both significant challenges and immense opportunities.

Challenges:

Selective Fluorination: The development of highly selective and general methods for the introduction of fluorine atoms into organic molecules remains a major challenge.

Handling of Fluorinating Reagents: Many fluorinating agents are toxic, corrosive, and difficult to handle, necessitating specialized equipment and safety precautions.

Understanding Fluorine's Effects: The influence of fluorine on the properties and biological activity of molecules can be subtle and difficult to predict, requiring a combination of experimental and computational approaches.

Environmental Persistence: The high strength of the carbon-fluorine bond can lead to the environmental persistence of some fluorinated compounds, raising concerns about their long-term impact.

Opportunities:

Pharmaceuticals and Agrochemicals: The unique properties of fluorine make it a valuable element in the design of new drugs and crop protection agents with improved efficacy and metabolic stability.

Materials Science: Fluorinated polymers and materials often exhibit exceptional thermal and chemical stability, making them suitable for a wide range of applications.

Advanced Analytical Tools: The development of new analytical techniques, particularly in the area of 19F NMR and mass spectrometry, is enabling a more detailed study of fluorinated compounds.

Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis and use of fluorinated compounds. oup.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-difluoro-4-methylpentanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluorinated carboxylic acids often involves multi-step strategies. For analogous compounds (e.g., fluorinated benzoic acids), common routes include:

- Fluorination via Halogen Exchange : Using fluorinating agents like KF or Selectfluor® to replace hydroxyl or halogen groups.

- Grignard Reactions : Introducing methyl or fluorinated alkyl groups to a pre-functionalized carboxylic acid backbone.

- Hydrolysis of Esters : Converting ester precursors (e.g., methyl esters) to carboxylic acids under acidic or basic conditions.

- Key Considerations : Temperature control (e.g., 0–60°C), solvent polarity (e.g., DMF for fluorination), and catalyst selection (e.g., Pd for coupling reactions) significantly affect yields. For example, steric hindrance from the methyl group may require prolonged reaction times .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : NMR confirms fluorine substitution patterns, while NMR identifies methyl and carboxylic proton environments.

- HPLC/MS : Quantifies purity and detects trace impurities using reverse-phase columns (C18) with acidic mobile phases (0.1% formic acid).

- Elemental Analysis : Validates empirical formula (CHFO) and detects residual solvents.

- Challenges : Fluorine’s electronegativity can distort NMR signals; deuterated solvents (e.g., DO or CDCl) and internal standards (e.g., TMS) mitigate this .

Advanced Research Questions

Q. How do the stereoelectronic effects of fluorine substituents influence the acidity and reactivity of this compound?

- Methodological Answer :

- Acidity Enhancement : Fluorine’s electron-withdrawing effect stabilizes the deprotonated carboxylate form, lowering pKa. Compare pKa values of non-fluorinated analogs (e.g., 4-methylpentanoic acid, pKa ~4.8) to fluorinated derivatives (pKa ~2.5–3.5) via potentiometric titration.

- Reactivity in Coupling Reactions : The carboxylic acid can act as a directing group in C–H activation or participate in amide bond formation. Fluorine’s inductive effect increases electrophilicity, enhancing reactivity with nucleophiles (e.g., amines).

- Computational Modeling : DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to predict reactive sites .

Q. What strategies resolve contradictions in bioactivity data for fluorinated carboxylic acids in drug discovery?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate bioactivity contributors.

- Metabolic Stability Tests : Use LC-MS to track metabolite formation (e.g., defluorination or oxidation) that may alter observed effects.

- Case Study : For anti-inflammatory applications, conflicting IC values may arise from assay conditions (e.g., buffer pH affecting ionization). Adjust protocols to physiological pH (7.4) for consistency .

Experimental Design & Optimization

Q. How can isotopic labeling (e.g., ) be applied to study the environmental persistence of this compound?

- Methodological Answer :

- Synthesis of -Labeled Analogs : Introduce at the methyl or carboxyl carbon via labeled precursors (e.g., I).

- Tracer Studies : Use LC-HRMS to monitor degradation products in simulated environmental matrices (e.g., soil or water).

- Quantitative Analysis : Calculate half-lives using first-order kinetics models. For perfluorinated analogs, -labeling has revealed hydrolysis-resistant C–F bonds, suggesting similar persistence for difluoro derivatives .

Data Analysis & Interpretation

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Software :

- COSMOtherm : Predicts solubility, logP, and pKa using quantum-chemical descriptors.

- Schrödinger Suite : Models protein-ligand interactions for drug design applications.

- Validation : Compare predicted vs. experimental logP (e.g., shake-flask method) and adjust parameters for fluorinated molecules, which often deviate from Lipinski’s rules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.